molecular formula C10H8BrN3O B2807102 1-(5-Bromonicotinoyl)azetidine-3-carbonitrile CAS No. 2034418-14-7

1-(5-Bromonicotinoyl)azetidine-3-carbonitrile

Cat. No.: B2807102
CAS No.: 2034418-14-7
M. Wt: 266.098
InChI Key: OREBTJSGKGJMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromonicotinoyl)azetidine-3-carbonitrile is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.098. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Optically Active Azetidine-2-Carbonitriles

Research has shown the potential for synthesizing optically active azetidine-2-carbonitriles, demonstrating the capability of chiral azetidine derivatives to serve as intermediates for producing enantiomerically enriched compounds. These compounds are valuable in the development of pharmaceuticals and agrochemicals due to their stereochemical complexity and biological relevance (Tayama & Nakanome, 2021).

Baylis–Hillman Reaction in Azetidine Chemistry

The Baylis–Hillman reaction's application in azetidine chemistry for synthesizing azetidine-3-carbonitriles/carboxylates represents a novel strategy. These compounds are precursors to biologically active azetidine-3-carboxylic acids, highlighting the method's utility in accessing new chemical spaces for drug discovery and development (Yadav, Srivastava, & Patel, 2008).

Enantioselective Biotransformations

The enantioselective biotransformations of racemic azetidine-2-carbonitriles catalyzed by microbial whole cells highlight a bio-catalytic approach to synthesize chiral azetidine derivatives. These processes emphasize the importance of biocatalysis in producing enantiomerically pure compounds, which are crucial for pharmaceutical applications (Leng et al., 2009).

Three-Component Reaction with Arynes

A three-component reaction involving azetidines, arynes, and acetonitrile has been developed to produce N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds can act as precursors and congeners for a variety of bioactive molecules, showcasing the versatility of azetidines in multicomponent synthetic processes (Stephens et al., 2013).

Properties

IUPAC Name

1-(5-bromopyridine-3-carbonyl)azetidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-9-1-8(3-13-4-9)10(15)14-5-7(2-12)6-14/h1,3-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREBTJSGKGJMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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